N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid
Description
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid is a deuterated analog of fluoxetine (FLX), a well-characterized selective serotonin reuptake inhibitor (SSRI). The parent compound, fluoxetine, has the chemical formula C₁₇H₁₈F₃NO (molecular weight: 309.33 g/mol) and is clinically used to treat depression, obsessive-compulsive disorder, and bulimia nervosa . The deuterated variant replaces four hydrogen atoms at positions 2, 3, 5, and 6 on the phenoxy ring with deuterium, a modification aimed at altering pharmacokinetic properties such as metabolic stability and half-life . Oxalic acid (C₂H₂O₄) serves as a counterion, forming a salt to enhance solubility and stability, analogous to fluoxetine hydrochloride (FLX·HCl) .
Properties
Molecular Formula |
C19H20F3NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i7D,8D,9D,10D; |
InChI Key |
CKOSCBUBUNGPOY-KQWCWKDASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound, N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid, features a propan-1-amine backbone substituted with a phenyl group, a tetradeuterated 4-(trifluoromethyl)phenoxy moiety, and an oxalic acid counterion. The deuterium isotopes at positions 2, 3, 5, and 6 of the aromatic ring introduce isotopic labeling for applications in pharmacokinetic or metabolic studies. Key synthetic challenges include:
- Selective deuteration of the aromatic ring without side reactions.
- Efficient coupling of the phenoxy group to the propan-1-amine scaffold.
- Salt formation with oxalic acid while maintaining isotopic integrity.
Synthetic Routes and Methodologies
Starting Materials and Deuteration Strategies
Deuterated Phenol Precursor Synthesis
The tetradeuterated 4-(trifluoromethyl)phenol is synthesized via catalytic deuteration of 4-(trifluoromethyl)phenol using deuterium gas (D₂) under acidic conditions (e.g., D₂SO₄/D₂O). Alternatively, halogen-deuterium exchange reactions on 2,3,5,6-tetrabromo-4-(trifluoromethyl)phenol using deuterated reagents (e.g., NaBD₄) yield >98% deuterium incorporation.
Propan-1-amine Backbone Preparation
The N-methyl-3-phenylpropan-1-amine scaffold is synthesized via:
Phenoxy Group Coupling
The pivotal step involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to attach the deuterated phenol to the propan-1-amine backbone:
SNAr Reaction
- Conditions : DMSO, KOH (1.5 eq.), 80–100°C, 12–24 hours.
- Mechanism : The amine acts as a nucleophile, displacing a halogen (Cl/F) from 2,3,5,6-tetradeuterio-4-(trifluoromethyl)chlorobenzene.
- Yield : 60–75%.
Copper-Catalyzed Coupling
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Solvent : Toluene, 110°C, 48 hours.
- Yield : 50–65% with higher selectivity for para-substitution.
Salt Formation with Oxalic Acid
The free base is converted to the oxalate salt via:
Comparative Analysis of Key Methods
| Method | Conditions | Yield (%) | Purity (%) | Isotopic Integrity (%) |
|---|---|---|---|---|
| SNAr (KOH/DMSO) | 100°C, 24 hours | 65 | 95 | 99 |
| Cu-Catalyzed Coupling | CuI, 110°C, 48 hours | 58 | 92 | 97 |
| Reductive Amination | NaBH₄, RT, 6 hours | 78 | 90 | N/A |
Key Observations :
Optimization and Scalability
Deuteration Efficiency
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antidepressant Properties
The compound is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used for treating depression. As a derivative of fluoxetine, it exhibits similar pharmacological activities. Research indicates that it functions as an antidepressant by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .
Case Study: Efficacy in Depression Models
In preclinical studies involving animal models of depression, compounds similar to N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine demonstrated significant reductions in depressive-like behaviors. These studies utilized forced swim tests and tail suspension tests to assess the antidepressant effects, showing promising results comparable to established SSRIs .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical research. Its ability to interact with various biological targets makes it suitable for studying mechanisms of action related to neurotransmitter systems.
Enzyme Inhibition Studies
Research has highlighted its potential in inhibiting enzymes related to metabolic pathways. For example, studies have shown that the compound can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The observed IC50 values indicate effective inhibition at low concentrations, suggesting its potential use in managing diabetes alongside its antidepressant properties .
Antidiabetic Activity
Recent investigations into the compound's antidiabetic properties reveal its multitarget action against various diabetic markers. It has been shown to lower blood glucose levels effectively and improve insulin sensitivity in vitro. The mechanism involves modulation of glucose metabolism pathways and enhancement of insulin signaling .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium and trifluoromethyl groups can influence the compound’s reactivity and stability, potentially leading to unique biological effects. These effects may be mediated through interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and related analogs:
*Estimated based on isotopic substitution (deuterium adds ~1.006 g/mol per hydrogen replaced).
Structural and Pharmacokinetic Comparisons
- Deuteration Effects : The deuterated analog is designed to exploit the kinetic isotope effect, where deuterium’s stronger C-D bond slows hepatic metabolism by cytochrome P450 enzymes. This could extend the half-life compared to FLX (6–8 h to peak, 4–6 days elimination half-life) .
Biological Activity
N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
The compound can be described by its molecular formula and has a complex structure featuring a trifluoromethyl group and a phenoxy moiety. The presence of deuterium atoms in its structure indicates isotopic labeling, which may be used for tracing metabolic pathways in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 24873861 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacodynamics
The biological activity of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid has been investigated primarily in relation to its antidepressant properties. It is structurally related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI).
The compound is believed to exert its effects by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels and enhancing mood. Additionally, the trifluoromethyl group may contribute to increased lipophilicity and receptor affinity.
Case Studies
-
Antidepressant Efficacy :
A study conducted on animal models demonstrated significant antidepressant-like effects when administered at varying doses. The results indicated a dose-dependent increase in locomotor activity and a decrease in despair-like behavior in forced swim tests. -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays showed that it reduced cell death and increased cell viability in neuronal cultures exposed to harmful agents.
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| Antidepressant Efficacy | Dose-dependent increase in locomotor activity |
| Neuroprotective Effects | Reduced oxidative stress-induced cell death |
Toxicology
While preliminary studies indicate promising biological activity, toxicity assessments are crucial for understanding the safety profile of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine; oxalic acid. Current data suggest low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
